Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

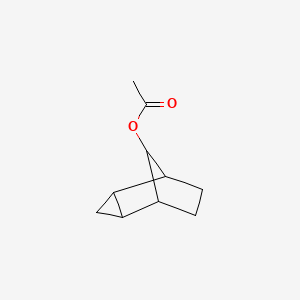

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a complex organic compound with the molecular formula C10H14O2 and a molar mass of 166.22 g/mol It is a derivative of tricyclo[32102,4]octane, a bicyclic hydrocarbon, and features an acetate group attached to the 8th carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- typically involves the following steps:

Formation of the Tricyclo[3.2.1.02,4]octane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

Hydroxylation: The tricyclo[3.2.1.02,4]octane core is then hydroxylated at the 8th carbon atom using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- exhibits promising biological activities that may be harnessed in the pharmaceutical industry:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for the development of new antibiotics or antiseptics.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Chemical Synthesis

The compound serves as an intermediate in various synthetic pathways:

- Synthetic Pathways : The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- can be achieved through multiple methods involving careful control of reaction conditions to achieve desired stereochemical outcomes. Common reagents include lithium aluminum hydride for reductions and various acids for esterification.

Biological Interaction Studies

Studies have focused on the binding affinity of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- to various biological receptors and enzymes:

- Mechanism of Action : Investigations into its interactions with microbial enzymes could provide insights into its antimicrobial efficacy and help identify potential therapeutic targets.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tricyclo(3.2.1.02,4)octan-8-ol | Tricyclic Alcohol | Exo-syn stereochemistry |

| Tricyclo(3.2.1.02,4)octan-8-one | Tricyclic Ketone | Lacks hydroxyl group |

| Endo-syn-Tricyclo(3.2.1.02,4)octan-8-ol | Stereoisomer | Different stereochemical configuration |

| Exo-Tricyclo(3.2.1.02'4)octan-3-carbinol | Related Alcohol | Different functional group positioning |

This table illustrates the uniqueness of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-, particularly in its stereochemistry and potential biological activities that differentiate it from other tricyclic compounds.

Mécanisme D'action

The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-

- Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-

- Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-

- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-

Uniqueness

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is unique due to its specific stereochemistry and structural configuration. The exo-syn- arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Activité Biologique

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and interaction with biological targets.

- Molecular Formula : C10H14O2

- Molecular Weight : 166.2170 g/mol

- CAS Number : 32350-52-0

The compound features a unique tricyclic structure characterized by its exo-syn stereochemistry, which influences its biological interactions and pharmacological potential .

Biological Activity Overview

Research has highlighted several key areas regarding the biological activity of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. These include:

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural uniqueness may enhance its ability to interact with microbial enzymes, potentially inhibiting their function and leading to antimicrobial effects.

-

Anti-inflammatory Effects :

- There is growing interest in the anti-inflammatory properties of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. Investigations into its mechanism of action are ongoing to determine how it may modulate inflammatory pathways.

-

Receptor Binding and Mechanism of Action :

- Interaction studies have focused on the compound's binding affinity to various biological receptors and enzymes. Understanding these interactions is crucial for elucidating its therapeutic potential in pharmacology.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique features of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. The following table summarizes key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tricyclo(3.2.1.02,4)octan-8-ol | Tricyclic Alcohol | Exo-syn stereochemistry |

| Tricyclo(3.2.1.02,4)octan-8-one | Tricyclic Ketone | Lacks hydroxyl group |

| Endo-syn-Tricyclo(3.2.1.02,4)octan-8-ol | Stereoisomer | Different stereochemical configuration |

| Exo-Tricyclo(3.2.1.02'4)octan-3-carbinol | Related Alcohol | Different functional group positioning |

This table illustrates the distinctiveness of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-, particularly in its stereochemical configuration which may influence its biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. Here are notable findings:

-

Study on Antimicrobial Activity :

- A study demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

-

Inflammation Modulation Research :

- Research indicated that the compound could downregulate pro-inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent.

-

Mechanistic Studies :

- Investigations into the binding affinity of Tricyclo(3.2.1.02,4)octan-8-ol to specific receptors revealed promising results that could pave the way for further pharmacological studies aimed at therapeutic applications.

Propriétés

Numéro CAS |

32350-51-9 |

|---|---|

Formule moléculaire |

C10H14O2 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

8-tricyclo[3.2.1.02,4]octanyl acetate |

InChI |

InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3 |

Clé InChI |

WHVJMEKNSSSAFO-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1C2CCC1C3C2C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.